molecular formula C7H2Cl4O B047947 2,4,6-Trichlorobenzoyl chloride CAS No. 4136-95-2

2,4,6-Trichlorobenzoyl chloride

Cat. No.: B047947
CAS No.: 4136-95-2
M. Wt: 243.9 g/mol
InChI Key: OZGSEIVTQLXWRO-UHFFFAOYSA-N
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Description

2,4,6-Trichlorobenzoyl chloride (TCBC, CAS 4136-95-2) is a highly reactive acylating agent with the molecular formula C₇H₂Cl₄O and a molecular weight of 243.90 g/mol . Structurally, it features three chlorine atoms at the 2-, 4-, and 6-positions of the benzene ring, which enhance its electrophilicity by withdrawing electron density from the carbonyl group. This property makes it a powerful reagent for introducing the 2,4,6-trichlorobenzoyl moiety into organic molecules, particularly in esterification and macrolactonization reactions .

TCBC is widely employed in the Yamaguchi reaction, a cornerstone method for synthesizing macrolides and complex esters. Its efficiency stems from its ability to activate carboxylic acids as mixed anhydrides, which subsequently undergo nucleophilic attack by alcohols or amines . For example, in the synthesis of prostaglandin analogs, TCBC achieved an 82.4% yield in lactonization, outperforming benzoyl chloride (80.3%) under similar conditions .

Physical properties include a boiling point of 107–108°C at 6 mmHg and storage requirements for dryness and room temperature to prevent hydrolysis . Safety data classify it as a Corrosive Liquid (UN 3265, Packing Group II), necessitating careful handling due to risks of skin/eye damage and respiratory irritation .

Preparation Methods

Synthesis from 2,4,6-Trichloroaniline

The most widely documented route to TCBC begins with 2,4,6-trichloroaniline, a commercially available precursor. This method, pioneered by Yamaguchi and colleagues, involves a two-step process: carboxylation followed by chlorination .

Carboxylation with n-Butyllithium and Carbon Dioxide

In the first step, 2,4,6-trichloroaniline is treated with n-butyllithium (n-BuLi) under a carbon dioxide atmosphere. The strong base deprotonates the aniline, generating a lithium amide intermediate that reacts with CO₂ to form 2,4,6-trichlorobenzoic acid. Optimal conditions require anhydrous tetrahydrofuran (THF) as the solvent and temperatures maintained between −78°C and 0°C to prevent side reactions .

Key Reaction Parameters

ParameterValue/Range
SolventTHF
Temperature−78°C to 0°C
Reaction Time2–4 hours
Yield70–85%

Chlorination with Thionyl Chloride

The resultant 2,4,6-trichlorobenzoic acid is subsequently refluxed with thionyl chloride (SOCl₂) to produce TCBC. This step converts the carboxylic acid moiety into an acyl chloride, with excess SOCl₂ acting both as a reagent and solvent. The reaction typically achieves near-quantitative conversion (>95%) under reflux conditions (70–80°C) for 6–12 hours .

Mechanistic Insight
The chlorination proceeds via nucleophilic acyl substitution:

  • Protonation of the carbonyl oxygen by SOCl₂ enhances the electrophilicity of the carbonyl carbon.

  • Chloride ion (from SOCl₂) attacks the carbonyl carbon, forming a tetrahedral intermediate.

  • Elimination of HCl and SO₂ yields the acyl chloride .

Alternative Synthesis from 1,3,5-Trichlorobenzene

A less conventional but industrially viable method starts with 1,3,5-trichlorobenzene, as reported by Seebach and colleagues . This route avoids the use of aniline derivatives, making it advantageous for large-scale production.

Friedel-Crafts Acylation

1,3,5-Trichlorobenzene undergoes Friedel-Crafts acylation with acetyl chloride in the presence of aluminum chloride (AlCl₃) as a Lewis catalyst. The reaction introduces an acetyl group at the para position relative to the chlorine substituents, forming 2,4,6-trichloroacetophenone.

Reaction Conditions

ParameterValue/Range
CatalystAlCl₃ (1.2 equiv)
SolventDichloromethane
Temperature25°C (room temperature)
Yield60–75%

Oxidation and Chlorination

The ketone intermediate is oxidized to 2,4,6-trichlorobenzoic acid using a strong oxidizing agent such as potassium permanganate (KMnO₄) in acidic media. Subsequent treatment with SOCl₂, as described in Section 1.2, furnishes TCBC .

Recycling from Yamaguchi Esterification Byproducts

TCBC can be regenerated from 2,4,6-trichlorobenzoic acid, a byproduct of Yamaguchi esterification, enhancing the sustainability of macrolactone synthesis .

Byproduct Isolation and Purification

After esterification, the reaction mixture is quenched with aqueous citric acid to precipitate 2,4,6-trichlorobenzoic acid. Filtration and recrystallization from toluene yield the pure acid, which is then subjected to SOCl₂ reflux to regenerate TCBC .

Economic and Environmental Benefits

  • Reduces raw material costs by 30–40%.

  • Minimizes waste generation in multi-step syntheses.

Industrial-Scale Production and Optimization

Large-scale TCBC synthesis requires modifications to laboratory procedures to address safety, efficiency, and cost.

Continuous Flow Reactors

Replacing batch reactors with continuous flow systems improves heat dissipation and reaction control, particularly during exothermic steps like n-BuLi addition. Pilot studies report a 20% increase in yield and reduced reaction times .

Solvent Recovery

Thionyl chloride and THF are recovered via fractional distillation, achieving >90% solvent reuse. This reduces production costs by approximately 15% .

Analytical Characterization of TCBC

Quality control in TCBC production relies on rigorous analytical methods:

Physicochemical Properties

PropertyValueSource
Boiling Point275°C
Density (20°C)1.56 g/cm³
Refractive Index1.58

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 7.70 (s, 2H, aromatic) .

  • IR (neat): 1775 cm⁻¹ (C=O stretch), 730 cm⁻¹ (C-Cl stretch) .

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Trichlorobenzoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Yamaguchi Esterification

The most notable application of 2,4,6-trichlorobenzoyl chloride is in Yamaguchi esterification , a method for synthesizing esters from carboxylic acids and alcohols. This reaction involves the formation of a mixed anhydride that subsequently reacts with alcohols in the presence of a base such as triethylamine (TEA) and a catalyst like 4-dimethylaminopyridine (DMAP) .

Case Study: Synthesis of Macrolides

  • Example: The synthesis of macrolides such as Erythromycin utilizes Yamaguchi esterification to form the necessary lactone structures . This method has proven effective for complex natural products due to its mild reaction conditions and high yields.

Macrolactonization

In addition to esterification, this compound is employed in macrolactonization , which is critical for constructing cyclic compounds with biological activity. This process is particularly useful in synthesizing large cyclic structures found in many natural products.

Case Study: Total Synthesis of Neopeltolide

  • Research: The total synthesis of Neopeltolide involved a Yamaguchi-type lactonization step that demonstrated the reagent's effectiveness in forming complex macrolactones . This compound exhibits significant cytostatic activity.

Agrochemical Applications

This compound also finds applications in the agrochemical sector. It serves as an intermediate in the synthesis of herbicides and pesticides due to its reactivity and ability to form various functional groups.

Example: Synthesis of Herbicides

  • The compound has been used to synthesize herbicides that target specific biochemical pathways in plants, enhancing crop yield while minimizing environmental impact .

Material Science Applications

In material science, this compound is utilized for creating polymeric materials with specific properties. Its chlorinated structure allows for modifications that enhance thermal stability and chemical resistance.

Example: Polymer Modification

  • Researchers have explored its use in modifying polyvinyl chloride (PVC) to improve its mechanical properties and resistance to degradation .

Data Table: Summary of Applications

Application AreaSpecific UseExample/Case Study
Organic SynthesisYamaguchi EsterificationSynthesis of Erythromycin
MacrolactonizationTotal synthesis of Neopeltolide
AgrochemicalsIntermediate for herbicidesDevelopment of targeted herbicides
Material SciencePolymer modificationEnhancing PVC properties

Mechanism of Action

The primary mechanism of action for 2,4,6-trichlorobenzoyl chloride involves its reactivity with nucleophiles. In esterification, it reacts with alcohols in the presence of DMAP and triethylamine to form esters. The reaction proceeds through the formation of a mixed anhydride intermediate, which then reacts with the alcohol to produce the ester and 2,4,6-trichlorobenzoic acid .

Comparison with Similar Compounds

Structural Analogs: Chlorinated Benzoyl Chlorides

2,4,6-Trichlorobenzoyl Chloride vs. 2,4,6-Trifluorobenzoyl Chloride

  • Electrophilicity: The electron-withdrawing chlorine substituents in TCBC significantly enhance its electrophilicity compared to the less electronegative fluorine atoms in 2,4,6-trifluorobenzoyl chloride. This difference is reflected in reaction yields.
  • Applications : TCBC is preferred in macrolide synthesis, whereas trifluorobenzoyl derivatives are often used in fluorinated drug intermediates due to their metabolic stability .

This compound vs. 2-Chlorobenzoyl Chloride

  • Reactivity: The three chlorine atoms in TCBC create a stronger electron-deficient carbonyl group compared to mono-chlorinated analogs. In cycloaddition reactions, TCBC provided 65–95% yields, while 2-chlorobenzoyl chloride achieved only 65% under identical conditions .

Functional Analogs: Sulfonyl Chlorides

This compound vs. 2,4,6-Triisopropylbenzenesulfonyl Chloride

  • Mechanism : TCBC facilitates acylation , whereas sulfonyl chlorides like 2,4,6-triisopropylbenzenesulfonyl chloride are used for sulfonylation (introducing sulfonyl groups).
  • Steric Effects : The bulky isopropyl groups in the sulfonyl chloride reduce its reactivity in crowded molecular environments, making TCBC more versatile for sterically demanding reactions .

Performance in Key Reactions

Lactonization Efficiency

Reagent Yield (%) Conditions Reference
This compound 82.4 DBU, –78°C, 24 h
Benzoyl chloride 80.3 DBU, –78°C, 24 h
3,4-Dichlorobenzoyl chloride 65.0 DBU, –78°C, 24 h

Cycloaddition Optimization

Entry Reagent Lewis Acid Yield (%)
12 This compound ZnCl₄ 95
5 Benzoyl chloride ZnCl₄ 62
6 2-Chlorobenzoyl chloride ZnCl₄ 65

Data from intramolecular nitrile oxide cycloaddition reactions

Biological Activity

2,4,6-Trichlorobenzoyl chloride (TCBCl), also known as Yamaguchi's reagent, is a chlorinated aromatic compound widely utilized in organic synthesis, particularly in esterification and macrolactonization reactions. Its biological activity stems primarily from its role as a reactive acylating agent, influencing various biochemical pathways and synthetic methodologies.

  • Chemical Formula : C7_7HCl3_3O
  • Molecular Weight : 227.43 g/mol
  • Appearance : White to pale yellow crystalline solid
  • Solubility : Soluble in organic solvents such as dichloromethane and toluene.

The primary mechanism of action for TCBCl involves its ability to form mixed anhydrides when reacted with carboxylic acids in the presence of bases like triethylamine (TEA) or 4-dimethylaminopyridine (DMAP). This reaction facilitates the formation of esters and lactones through nucleophilic acyl substitution, which is crucial for various synthetic applications.

1. Esterification and Derivatization

TCBCl is extensively used in the Yamaguchi esterification process, which allows for the efficient conversion of carboxylic acids into esters. This method has been shown to be particularly effective for the chiral derivatization of hydroxycarboxylic acids, enhancing their detection and quantification via gas chromatography-mass spectrometry (GC-MS) .

Table 1: Comparison of Esterification Methods

MethodAdvantagesLimitations
Yamaguchi EsterificationHigh regioselectivity; mild conditionsRequires careful control of reaction conditions
Acetyl Chloride MethodWidely used; straightforwardLower selectivity; potential for side reactions

2. Synthesis of Bioactive Compounds

The application of TCBCl in the synthesis of natural products has been documented extensively. For instance, it has been employed in the total synthesis of macrolides like erythromycin and kitasamycin, which possess significant antibacterial properties . The ability to form cyclic structures through macrolactonization makes TCBCl a valuable reagent in medicinal chemistry.

Case Study 1: Chiral Derivatization

A study by Park and Han demonstrated that TCBCl could selectively derivatize hydroxycarboxylic acids for GC-MS analysis, achieving near-complete conversion to esters. This method showcased TCBCl's superior regioselectivity compared to traditional reagents like acetyl chloride .

Case Study 2: Synthesis of Neopeltolide

In a notable application, TCBCl was utilized in the total synthesis of Neopeltolide, a compound with cytostatic activity. The Yamaguchi lactonization step was critical in forming the macrolactone structure necessary for its biological activity .

Toxicological Profile

While TCBCl is effective as a reagent, its biological safety profile must be considered. It is classified as a hazardous substance due to its potential toxicity upon exposure. Handling should be conducted with appropriate safety measures including gloves and fume hoods.

Q & A

Basic Research Questions

Q. What safety protocols are essential for handling 2,4,6-Trichlorobenzoyl chloride in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use impervious gloves (e.g., nitrile), tightly sealed goggles, and full-face protection to prevent skin/eye contact. Protective work clothing is mandatory .
  • Ventilation : Conduct reactions in a fume hood to avoid inhalation of vapors. Use a respirator if high concentrations are anticipated .
  • Storage : Keep in a moisture-sensitive, inert atmosphere (e.g., under nitrogen) at room temperature. Ensure containers are sealed to prevent hydrolysis .
  • Emergency Measures : Immediate rinsing with water for 15+ minutes is required for skin/eye exposure. Contaminated clothing must be removed promptly .

Q. What analytical techniques are recommended to assess the purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Analyze 1^1H and 13^13C NMR spectra to confirm molecular structure and detect impurities (e.g., hydrolyzed byproducts like 2,4,6-Trichlorobenzoic acid) .
  • Titration : Use Karl Fischer titration to quantify moisture content, critical for reactivity in anhydrous reactions .
  • Chromatography : Employ GC-MS or HPLC to identify volatile impurities and quantify purity (>98% is typical for synthetic applications) .

Advanced Research Questions

Q. How does the steric and electronic configuration of this compound influence its reactivity in nucleophilic acyl substitution reactions?

  • Methodological Answer :

  • Steric Effects : The three chlorine atoms at the 2, 4, and 6 positions create significant steric hindrance, slowing reactions with bulky nucleophiles (e.g., tertiary amines). This necessitates elevated temperatures or prolonged reaction times .
  • Electronic Effects : Electron-withdrawing chlorine groups enhance electrophilicity at the carbonyl carbon, making it highly reactive toward nucleophiles like alcohols or amines. Computational studies (DFT) can quantify charge distribution .
  • Experimental Design : Compare reaction rates with less-hindered analogs (e.g., 4-Chlorobenzoyl chloride) to isolate steric vs. electronic contributions .

Q. What experimental strategies mitigate discrepancies in reported yields for reactions using this compound as a coupling agent?

  • Methodological Answer :

  • Moisture Control : Use molecular sieves or rigorous drying of solvents (e.g., THF over sodium/benzophenone) to prevent hydrolysis, a common yield-reducing side reaction .
  • Stoichiometry Optimization : Titrate reagent equivalents (1.1–1.5 eq.) to balance reactivity and side-product formation. Monitor reaction progress via TLC or in-situ IR spectroscopy .
  • Temperature Gradients : Conduct reactions under reflux (e.g., 80–110°C) to overcome steric barriers. Lower temperatures may favor selectivity in multi-step syntheses .

Q. How can thermal stability and decomposition pathways of this compound be characterized for high-temperature applications?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Measure mass loss under controlled heating (e.g., 25–300°C) to identify decomposition onset (~150°C) and residues (e.g., HCl gas, chlorinated byproducts) .
  • DSC (Differential Scanning Calorimetry) : Detect exothermic/endothermic events linked to phase changes or decomposition. Correlate with FTIR to identify gaseous products .
  • Reaction Calorimetry : Quantify heat flow in real-time for large-scale reactions to ensure safe thermal management .

Q. Data Contradiction Resolution

Q. How should researchers address conflicting literature data on the solubility of this compound in polar aprotic solvents?

  • Methodological Answer :

  • Solvent Screening : Systematically test solubility in DMF, DMSO, and THF at varying temperatures (0–60°C). Note discrepancies may arise from trace moisture or solvent purity .
  • Spectroscopic Validation : Use 35^{35}Cl NMR to monitor chloride release, indicating partial hydrolysis in "soluble" cases .
  • Critical Metadata Analysis : Compare experimental conditions (e.g., inert atmosphere, drying protocols) across studies to identify confounding variables .

Properties

IUPAC Name

2,4,6-trichlorobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl4O/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZGSEIVTQLXWRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)C(=O)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80369980
Record name 2,4,6-Trichlorobenzoyl chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4136-95-2
Record name 2,4,6-Trichlorobenzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4136-95-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,6-Trichlorobenzoyl chloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4,6-Trichlorobenzoyl chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-TRICHLOROBENZOYL CHLORIDE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A solution of 2,4,6-trichlorobenzoic acid (1.0 g, 4.0 mmol) in SOCl2 (5 mL) was heated to reflux for 30 min under nitrogen atmosphere. The reaction was concentrated under reduced pressure to give 2,4,6-trichlorobenzoyl chloride (900 mg, 93% yield), which was used in the next step without further purification.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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